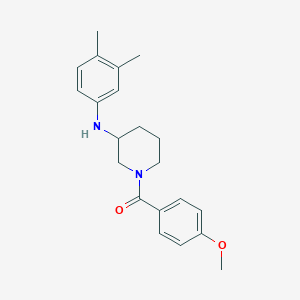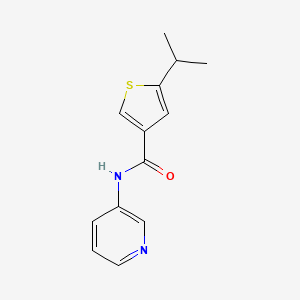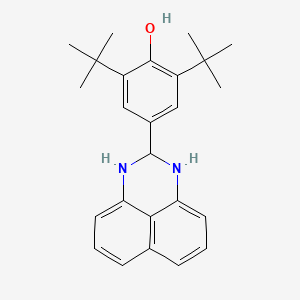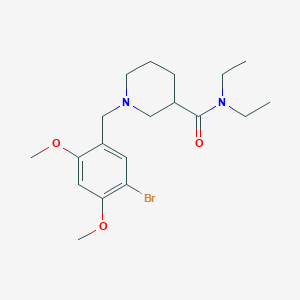![molecular formula C17H26ClNO6 B4971535 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. It was first developed in the 1980s by the pharmaceutical company Searle and was approved by the United States Food and Drug Administration (FDA) in 1995. Since then, carvedilol has become an important drug in the management of cardiovascular diseases.
Mecanismo De Acción
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and cardiac output, as well as a reduction in peripheral vascular resistance. Carvedilol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects that contribute to its therapeutic effects. These include inhibition of the renin-angiotensin-aldosterone system, reduction in sympathetic nervous system activity, and improvement in endothelial function. Carvedilol has also been shown to have anti-inflammatory and anti-platelet effects, which may be beneficial in the prevention of cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Carvedilol has a short half-life, which may make it difficult to maintain consistent levels in experimental models. It also has a relatively low bioavailability, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several areas of future research that may be of interest with regards to N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include investigating its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, as well as further exploring its anti-inflammatory and anti-platelet effects. Additionally, there may be opportunities to develop new formulations of this compound that improve its bioavailability and half-life, which could enhance its therapeutic potential.
Métodos De Síntesis
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with butylamine to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine, which is subsequently converted to the oxalate salt through reaction with oxalic acid.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied in both animal and human models for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as to improve left ventricular function in patients with heart failure. Carvedilol has also been investigated for its potential neuroprotective effects, with some studies suggesting that it may have a role in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-3-4-8-17-9-10-18-11-12-19-15-13(2)6-5-7-14(15)16;3-1(4)2(5)6/h5-7,17H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFXKMIGPNRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)


![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)